molecular formula C21H27N3O4S B13429303 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one

6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one

Cat. No.: B13429303
M. Wt: 417.5 g/mol
InChI Key: HZUQPVMRCFZGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one is a complex organic compound with a molecular formula of C₂₁H₂₇N₃O₄S and a molecular weight of 417.52. This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused with a triazabicyclo ring system. It is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolidine Ring: This is achieved through the reaction of an appropriate thiol with an amino acid derivative under acidic conditions.

    Cyclization to Form the Triazabicyclo Ring System: This involves the use of a cyclization agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce ring closure.

    Introduction of the Benzyl and Isobutyl Groups: These groups are introduced through alkylation reactions using benzyl bromide and isobutyl bromide in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl and isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: Alkyl halides, aryl halides, NaH, K₂CO₃

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields secondary alcohols.

Scientific Research Applications

6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: The parent compound.

    6-Benzyl-5-hydroxy-3-methyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: A similar compound with a methyl group instead of an isobutyl group.

    6-Benzyl-5-hydroxy-3-ethyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: A similar compound with an ethyl group instead of an isobutyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and isobutyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

6-benzyl-5-hydroxy-3-(2-methylpropyl)-2,2-dioxo-2λ6-thia-3,7,9-triazabicyclo[8.2.2]tetradeca-1(12),10,13-trien-8-one

InChI

InChI=1S/C21H27N3O4S/c1-15(2)13-24-14-20(25)19(12-16-6-4-3-5-7-16)23-21(26)22-17-8-10-18(11-9-17)29(24,27)28/h3-11,15,19-20,25H,12-14H2,1-2H3,(H2,22,23,26)

InChI Key

HZUQPVMRCFZGOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(C(NC(=O)NC2=CC=C(S1(=O)=O)C=C2)CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.